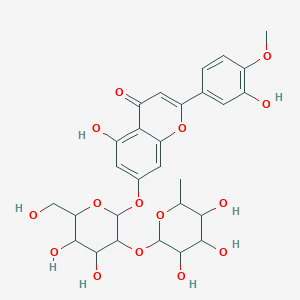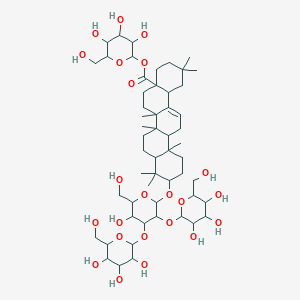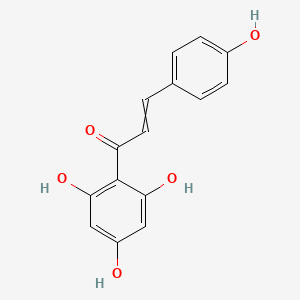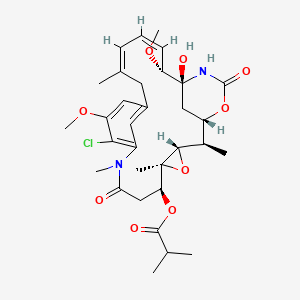
CID 131857169
描述
安莎霉素 P-3 是一种由放线菌属中的贵重放线菌产生的强效抗肿瘤药物。它属于美登素类抗生素家族,对各种癌细胞系表现出强烈的细胞毒活性。 该化合物因其在抗体-药物偶联物(如曲妥珠单抗emtansine,用于癌症治疗)中作为“弹头”的作用而备受关注 .
准备方法
合成路线和反应条件: 安莎霉素 P-3 主要通过微生物发酵生产。生物合成涉及一系列反应,从前体 3-氨基-5-羟基苯甲酸开始。 该前体经过一系列酶促转化,包括聚酮合酶介导的延长和环化,形成最终产物 .
工业生产方法: 安莎霉素 P-3 的工业生产涉及优化发酵条件以提高产量。关键因素包括使用葡萄糖和甘油等混合碳源,这些碳源已被证明可以显着提高产量。 此外,还采用了对生物合成途径中涉及的某些基因进行基因改造以提高生产水平 .
化学反应分析
反应类型: 安莎霉素 P-3 经历各种化学反应,包括:
氧化: 该反应可以修饰分子上的官能团,从而可能改变其生物活性。
还原: 还原反应可用于修饰化合物的结构,影响其稳定性和溶解度。
取代: 取代反应可以引入新的官能团,增强化合物的治疗特性。
常用试剂和条件: 这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件通常包括控制温度和 pH 值以确保最佳反应效率 .
形成的主要产物: 从这些反应中形成的主要产物包括具有修饰官能团的安莎霉素 P-3 衍生物,这些衍生物可以表现出不同的药理特性。 这些衍生物通常被探索用于药物开发 .
科学研究应用
作用机制
安莎霉素 P-3 通过与真核细胞中的 β-微管蛋白结合发挥作用,抑制微管组装并破坏细胞分裂过程中的染色体分离。这会导致细胞周期停滞和凋亡。 在细菌中,它靶向细胞分裂蛋白 FtsZ,该蛋白类似于 β-微管蛋白,从而抑制细菌细胞分裂 .
类似化合物:
美登素: 另一种具有类似抗肿瘤特性的美登素类化合物。
美登醇: 美登素的衍生物,其官能团被修饰。
安莎霉素 P-3 的独特性: 安莎霉素 P-3 具有高效性和靶向癌细胞的特异性,使其独一无二。它能够与抗体偶联以实现靶向药物递送,使其区别于其他类似化合物。 此外,其通过微生物发酵生产提供了一种可持续且可扩展的方法,适用于工业应用 .
相似化合物的比较
Maytansine: Another maytansinoid with similar antitumor properties.
Maytansinol: A derivative of maytansine with modifications to its functional groups.
Maytanacine: A related compound with structural similarities to Ansamitocin P-3
Uniqueness of Ansamitocin P-3: Ansamitocin P-3 is unique due to its high potency and specificity in targeting cancer cells. Its ability to be conjugated with antibodies for targeted drug delivery sets it apart from other similar compounds. Additionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .
属性
IUPAC Name |
[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9-,18-10-/t19-,23+,24-,25+,28+,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNCARIZFLNLF-HSBZPDDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43ClN2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66584-72-3 | |
| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


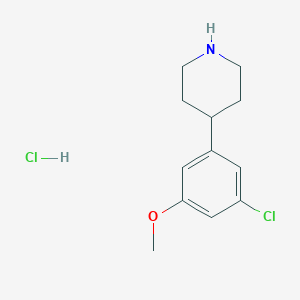
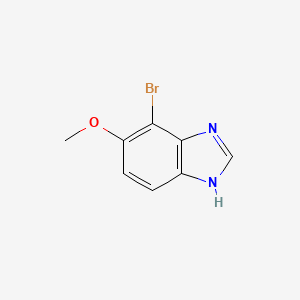
![2-amino-7-(2,2,2-trifluoroethyl)-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one](/img/structure/B8072455.png)
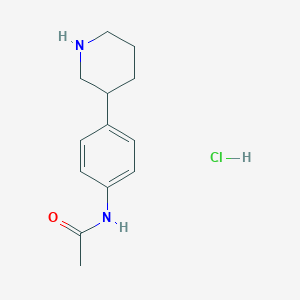
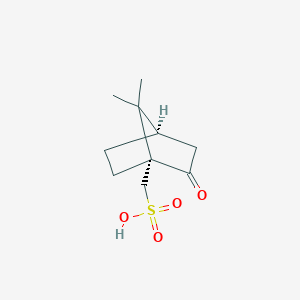
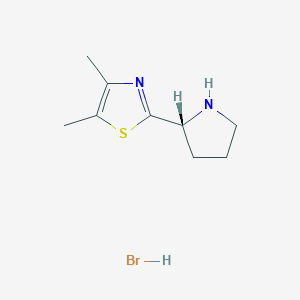
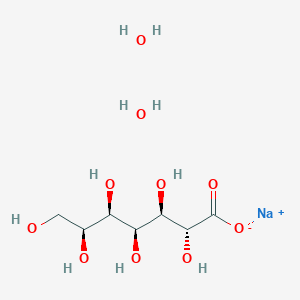
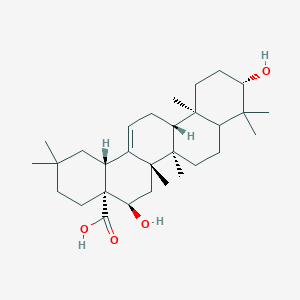
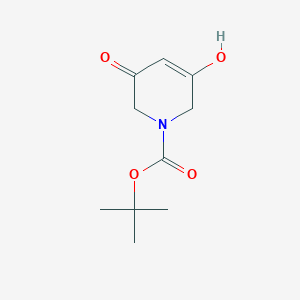
![1H-Pyrrolo[3,2-c]pyridin-3-amine hydrochloride](/img/structure/B8072502.png)
![(3R,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B8072510.png)
